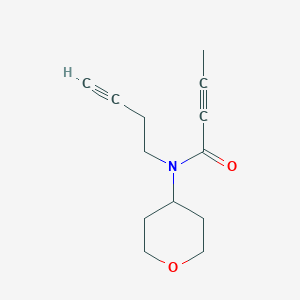
N-But-3-ynyl-N-(oxan-4-yl)but-2-ynamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-But-3-ynyl-N-(oxan-4-yl)but-2-ynamide (BOA) is a chemical compound that has been extensively studied for its potential applications in scientific research. BOA belongs to the class of compounds known as alkynylamides, which are characterized by the presence of a triple bond between the carbon atoms of the alkyne group and the nitrogen atom of the amide group. The unique structure of BOA makes it an attractive candidate for various research applications, including drug discovery and development, as well as biochemical and physiological studies.
Scientific Research Applications
N-But-3-ynyl-N-(oxan-4-yl)but-2-ynamide has been investigated for its potential applications in various areas of scientific research. One of the most promising areas is in drug discovery and development. N-But-3-ynyl-N-(oxan-4-yl)but-2-ynamide has been shown to exhibit potent anticancer activity against a variety of cancer cell lines, including breast, lung, and prostate cancer. This activity is thought to be due to the ability of N-But-3-ynyl-N-(oxan-4-yl)but-2-ynamide to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation.
In addition to its potential as an anticancer agent, N-But-3-ynyl-N-(oxan-4-yl)but-2-ynamide has also been studied for its effects on the immune system. It has been shown to stimulate the production of cytokines, which are important signaling molecules involved in immune system function. This suggests that N-But-3-ynyl-N-(oxan-4-yl)but-2-ynamide may have potential applications in the treatment of immune-related disorders, such as autoimmune diseases.
Mechanism of Action
The mechanism of action of N-But-3-ynyl-N-(oxan-4-yl)but-2-ynamide is not fully understood, but it is thought to involve the inhibition of certain enzymes that are involved in cancer cell growth and proliferation. Specifically, N-But-3-ynyl-N-(oxan-4-yl)but-2-ynamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in regulating gene expression. By inhibiting HDAC activity, N-But-3-ynyl-N-(oxan-4-yl)but-2-ynamide may be able to alter the expression of genes that are involved in cancer cell growth and proliferation, leading to cell death.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells and the immune system, N-But-3-ynyl-N-(oxan-4-yl)but-2-ynamide has also been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the growth of certain bacteria, suggesting that it may have potential applications as an antibacterial agent. N-But-3-ynyl-N-(oxan-4-yl)but-2-ynamide has also been shown to inhibit the activity of certain enzymes that are involved in inflammation, suggesting that it may have potential applications in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-But-3-ynyl-N-(oxan-4-yl)but-2-ynamide is its potency as an anticancer agent. It has been shown to exhibit activity against a wide range of cancer cell lines, making it a promising candidate for further development as a cancer treatment. Additionally, the relatively simple synthesis of N-But-3-ynyl-N-(oxan-4-yl)but-2-ynamide makes it accessible to researchers who are interested in studying its effects.
One of the limitations of N-But-3-ynyl-N-(oxan-4-yl)but-2-ynamide is its potential toxicity. While it has been shown to be effective against cancer cells, it may also have negative effects on healthy cells. This highlights the need for further research to fully understand the potential benefits and risks of using N-But-3-ynyl-N-(oxan-4-yl)but-2-ynamide in a clinical setting.
Future Directions
There are several potential future directions for research on N-But-3-ynyl-N-(oxan-4-yl)but-2-ynamide. One area of interest is in the development of N-But-3-ynyl-N-(oxan-4-yl)but-2-ynamide-based drugs for the treatment of cancer. Further studies are needed to fully understand the mechanism of action of N-But-3-ynyl-N-(oxan-4-yl)but-2-ynamide and to optimize its potency and selectivity as an anticancer agent.
Another potential area of research is in the development of N-But-3-ynyl-N-(oxan-4-yl)but-2-ynamide-based drugs for the treatment of immune-related disorders. N-But-3-ynyl-N-(oxan-4-yl)but-2-ynamide has been shown to stimulate the production of cytokines, suggesting that it may have potential applications in the treatment of autoimmune diseases.
Finally, further studies are needed to fully understand the potential applications of N-But-3-ynyl-N-(oxan-4-yl)but-2-ynamide as an antibacterial and anti-inflammatory agent. These studies may lead to the development of new drugs for the treatment of bacterial infections and inflammatory diseases.
Synthesis Methods
The synthesis of N-But-3-ynyl-N-(oxan-4-yl)but-2-ynamide involves the reaction of 3-butyn-1-ol with 4-bromo-2-butyne in the presence of a palladium catalyst. The resulting product is then treated with oxalyl chloride and triethylamine to yield N-But-3-ynyl-N-(oxan-4-yl)but-2-ynamide. The synthesis of N-But-3-ynyl-N-(oxan-4-yl)but-2-ynamide is relatively straightforward and can be accomplished using standard laboratory techniques.
properties
IUPAC Name |
N-but-3-ynyl-N-(oxan-4-yl)but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-3-5-9-14(13(15)6-4-2)12-7-10-16-11-8-12/h1,12H,5,7-11H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGFHJMDHPQRTTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)N(CCC#C)C1CCOCC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-But-3-ynyl-N-(oxan-4-yl)but-2-ynamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(sec-butyl)-1-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2750562.png)
![2-(cyclopropanecarboxamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxazole-4-carboxamide](/img/structure/B2750563.png)
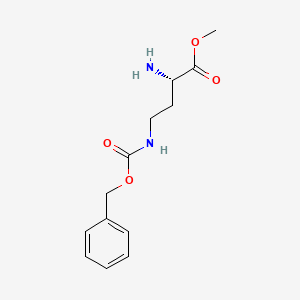
![N-[2-(2-Phenylphenoxy)ethyl]oxirane-2-carboxamide](/img/structure/B2750565.png)
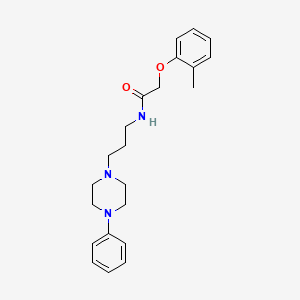

![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide](/img/structure/B2750573.png)
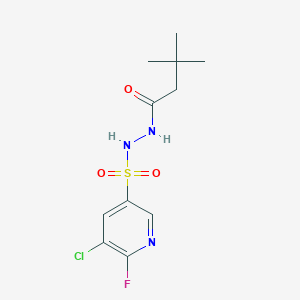

![Tert-butyl 1-[4-[(prop-2-enoylamino)methyl]benzoyl]azetidine-3-carboxylate](/img/structure/B2750579.png)
![N-(furan-2-ylmethyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2750580.png)
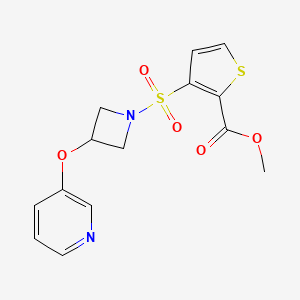
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-oxo-2H-pyran-5-carboxamide](/img/structure/B2750582.png)
